

# 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one molecular structure

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## Compound of Interest

Compound Name: 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one

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## Technical Guide: 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a proposed synthetic pathway, and key analytical data for the compound **1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one**. This molecule is a functionalized aromatic ketone of interest as a potential intermediate in the synthesis of more complex molecules, such as heterocyclic compounds.<sup>[1]</sup>

## Molecular Structure and Properties

**1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one** is a substituted nitrobenzene with a molecular structure featuring a benzyloxy, a fluoro, and a propan-2-one group attached to the phenyl ring. The presence of a nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring.

Table 1: Physicochemical and Identification Data

Property	Value	Reference
CAS Number	288385-98-8	[2][3]
Molecular Formula	C16H14FNO3	[4]
Molecular Weight	303.29 g/mol	[4]
IUPAC Name	1-(3-(benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one	
Canonical SMILES	CC(=O)CC1=C(C=CC(=C1F)O C(C2=CC=CC=C2)C)-- INVALID-LINK--[O-]	

## Proposed Synthesis

While specific literature detailing the synthesis of **1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one** is not readily available, a plausible synthetic route can be proposed based on established organic chemistry principles, particularly nucleophilic aromatic substitution (S<sub>N</sub>Ar). The fluorine atom is activated towards substitution by the presence of the ortho-nitro group.

A potential precursor for this synthesis is 1,2-difluoro-3-(benzyloxy)-4-nitrobenzene. The synthesis could proceed via a selective nucleophilic aromatic substitution reaction with the enolate of acetone.

## Experimental Protocol: Proposed Synthesis

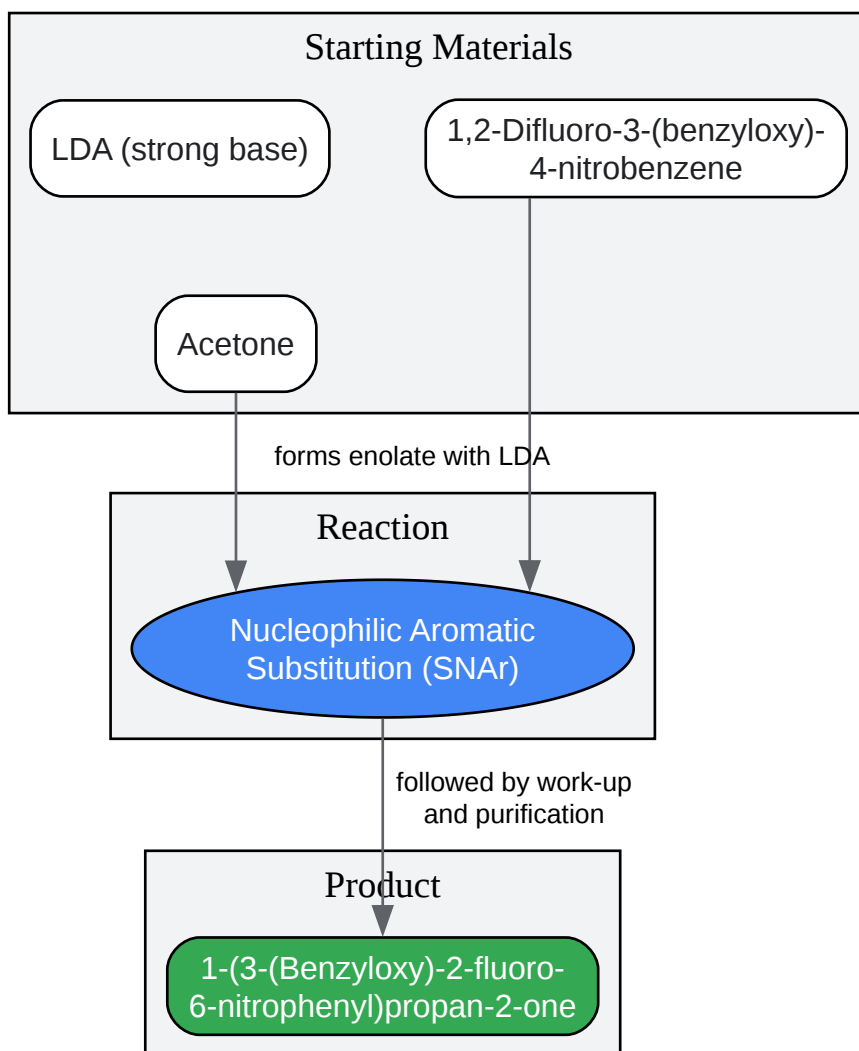
Reaction: Nucleophilic Aromatic Substitution

- **Preparation of the Nucleophile:** In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve acetone (1.5 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Add a strong base such as lithium diisopropylamide (LDA) (1.2 eq.) dropwise while maintaining the temperature. Stir the solution for 1 hour to ensure complete formation of the lithium enolate of acetone.

- **Substitution Reaction:** To the solution of the lithium enolate, add a solution of 1,2-difluoro-3-(benzyloxy)-4-nitrobenzene (1.0 eq.) in anhydrous THF dropwise. The fluorine at the 2-position is highly activated by the adjacent nitro group, making it susceptible to nucleophilic attack.
- **Reaction Monitoring and Quenching:** Allow the reaction mixture to slowly warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl).
- **Work-up and Purification:** Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired **1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one**.

## Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for **1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one**.



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